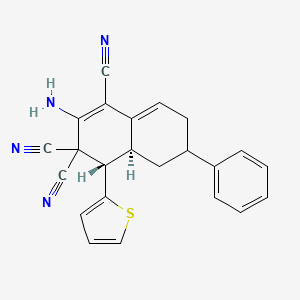![molecular formula C26H25N3O3 B15012932 N-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]dibenzo[b,d]furan-3-amine](/img/structure/B15012932.png)
N-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]dibenzo[b,d]furan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-{2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4-nitrophenyl}-N-methylamine: is a complex organic compound that features a dibenzofuran moiety, a nitrophenyl group, and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-{2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4-nitrophenyl}-N-methylamine typically involves multiple steps:
Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized from substituted phenols via an O-arylation reaction followed by cyclization of diaryl ethers.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a nitro group is added to a phenyl ring using reagents like nitric acid and sulfuric acid.
Formation of the Imine Linkage: The imine linkage is formed by reacting an aldehyde with an amine under acidic or basic conditions.
Cyclohexyl and Methyl Substitution: The final step involves the substitution of the amine group with cyclohexyl and methyl groups, which can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways .
Medicine
In medicine, the compound or its derivatives might be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities .
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure .
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-{2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4-nitrophenyl}-N-methylamine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The dibenzofuran moiety could play a role in stabilizing the compound’s interaction with its molecular target .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in dibenzofuran.
Uniqueness
N-cyclohexyl-N-{2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4-nitrophenyl}-N-methylamine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C26H25N3O3 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-(dibenzofuran-3-yliminomethyl)-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C26H25N3O3/c1-28(20-7-3-2-4-8-20)24-14-12-21(29(30)31)15-18(24)17-27-19-11-13-23-22-9-5-6-10-25(22)32-26(23)16-19/h5-6,9-17,20H,2-4,7-8H2,1H3 |
Clave InChI |
UGFITLSNCZNJIC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B15012874.png)
![2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B15012876.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B15012883.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B15012889.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012901.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide](/img/structure/B15012907.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B15012923.png)
![4-Amino-N'-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15012925.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15012928.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B15012943.png)
![5-(2,4-dichlorophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012950.png)
![3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15012954.png)
![(3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenyl)methanol](/img/structure/B15012959.png)
